2-amino-N-(3-isopropoxypropyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
CAS No.: 842963-37-5
Cat. No.: VC4995010
Molecular Formula: C21H29N5O3
Molecular Weight: 399.495
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 842963-37-5 |
|---|---|
| Molecular Formula | C21H29N5O3 |
| Molecular Weight | 399.495 |
| IUPAC Name | 2-amino-1-(3-methoxypropyl)-N-(3-propan-2-yloxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
| Standard InChI | InChI=1S/C21H29N5O3/c1-14(2)29-13-6-10-23-21(27)17-18-20(26(19(17)22)11-7-12-28-3)25-16-9-5-4-8-15(16)24-18/h4-5,8-9,14H,6-7,10-13,22H2,1-3H3,(H,23,27) |
| Standard InChI Key | IVRWSXUDIHDLHQ-UHFFFAOYSA-N |
| SMILES | CC(C)OCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCCOC)N |
Introduction
Molecular Description
This compound belongs to the class of pyrroloquinoxalines, which are fused heterocyclic systems containing both a pyrrole and quinoxaline moiety. Its structure includes:
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A pyrrolo[2,3-b]quinoxaline core: Known for its stability and bioactivity.
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Substituents:
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A carboxamide group at position 3.
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A 3-isopropoxypropyl group attached to the nitrogen atom.
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A 3-methoxypropyl group on the pyrrole nitrogen.
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General Synthetic Route
The synthesis of such pyrroloquinoxaline derivatives typically involves:
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Formation of the quinoxaline core: This is achieved through condensation reactions between o-phenylenediamines and dicarbonyl compounds (e.g., glyoxal or diketones).
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Functionalization at specific positions:
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Introduction of the carboxamide group using amide coupling reagents like carbodiimides.
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Alkylation of the nitrogen atoms to introduce the isopropoxypropyl and methoxypropyl groups.
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Challenges in Synthesis
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Ensuring regioselectivity during alkylation.
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Avoiding side reactions due to the presence of multiple reactive sites (e.g., amine and carboxamide groups).
Potential Applications
Pyrroloquinoxaline derivatives are known for their diverse biological activities, including:
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Anticancer properties: Many quinoxaline-based compounds exhibit cytotoxicity against cancer cell lines by inhibiting kinases or interfering with DNA replication.
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Anti-inflammatory activity: The presence of amide and ether groups may enhance binding to enzymes involved in inflammation pathways.
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Antimicrobial effects: Similar compounds have shown activity against bacterial and fungal strains.
Analytical Characterization
To confirm the identity and purity of this compound, standard analytical techniques are utilized:
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NMR Spectroscopy (1H and 13C): Provides information about the chemical environment of protons and carbons in the molecule.
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR): Identifies functional groups like amides and ethers through characteristic absorption bands.
Comparative Data Table
| Property | Description |
|---|---|
| Molecular Formula | C19H28N4O3 |
| Functional Groups | Amine (-NH2), Carboxamide (-CONH-), Ether (-OCH3, -OCH(CH3)2) |
| Synthetic Challenges | Regioselectivity during alkylation, avoiding side reactions |
| Biological Activities | Anticancer, anti-inflammatory, antimicrobial |
| Analytical Techniques | NMR, MS, IR |
Research Outlook
The compound 2-amino-N-(3-isopropoxypropyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide represents a promising scaffold for further research. Future studies could focus on:
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Optimizing synthetic routes for higher yields and purity.
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Conducting in vitro assays to evaluate its pharmacological profile.
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Exploring derivatives with varied substitutions to enhance potency and selectivity.
This compound's structural complexity and functional diversity make it an exciting candidate for drug discovery efforts targeting cancer, inflammation, or infectious diseases.
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